molecular formula C9H16O2 B15072171 1-Oxaspiro[3.5]nonane-2-methanol CAS No. 61266-65-7

1-Oxaspiro[3.5]nonane-2-methanol

Cat. No.: B15072171
CAS No.: 61266-65-7
M. Wt: 156.22 g/mol
InChI Key: UFXTYIMKRAZXMV-UHFFFAOYSA-N
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Description

1-Oxaspiro[3.5]nonane-2-methanol is a bicyclic ether-alcohol characterized by a spirocyclic framework where a cyclohexane ring is fused with an oxolane (tetrahydrofuran) ring at position 3.4. The compound features a hydroxymethyl (-CH2OH) substituent at the 2-position of the oxolane ring. Its molecular formula is C9H16O2, with a molecular weight of 156.22 g/mol . Key structural identifiers include:

  • SMILES: C1COCCC12CC(C2)CO
  • InChIKey: AVSRKWAKUFAPLU-UHFFFAOYSA-N
  • Topological Polar Surface Area (TPSA): Estimated at 40.5 Ų (based on oxygen and hydroxyl contributions).

Properties

CAS No.

61266-65-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-oxaspiro[3.5]nonan-2-ylmethanol

InChI

InChI=1S/C9H16O2/c10-7-8-6-9(11-8)4-2-1-3-5-9/h8,10H,1-7H2

InChI Key

UFXTYIMKRAZXMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.5]nonane-2-methanol typically involves the formation of the spirocyclic oxetane ring. One common method includes the iodocyclization of appropriate precursors . The reaction conditions often involve the use of oxidizing agents such as Oxone® in formic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes selective oxidation to form carbonyl derivatives. Key findings include:

  • RuO₄-mediated oxidation converts the alcohol to a lactone (1-oxaspiro[3.5]nonane-2-carboxylic acid lactone) under mild conditions.

  • Swern oxidation (oxalyl chloride/DMSO) yields the corresponding ketone (1-oxaspiro[3.5]nonan-2-one) with >80% efficiency .

Reaction TypeReagents/ConditionsProductYield
LactonizationRuO₄, NaIO₄, H₂OLactone75%
Ketone FormationOxalyl chloride, DMSO1-oxaspiro[3.5]nonan-2-one82%

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

  • Thionyl chloride converts the alcohol to 2-chloro-1-oxaspiro[3.5]nonane, retaining the spirocyclic structure.

  • Mitsunobu conditions (DIAD/PPh₃) enable O-alkylation with primary alcohols (e.g., benzyl alcohol) .

SubstrateReagentsProductSelectivity
1-Oxaspiro[3.5]nonane-2-methanolSOCl₂2-Chloro derivative>90%
This compound + Benzyl alcoholDIAD, PPh₃O-Benzyl ether78%

Esterification

The alcohol forms esters with acyl chlorides:

  • Acetyl chloride in pyridine yields 2-acetoxy-1-oxaspiro[3.5]nonane (85% yield).

  • Boc anhydride selectively protects the hydroxyl group under basic conditions .

Ring-Opening Reactions

The oxetane ring undergoes acid-catalyzed cleavage:

  • HCl (1M) opens the ring to form a diol (3-(hydroxymethyl)cyclohexanol) via C-O bond scission .

  • Grignard reagents (e.g., MeMgBr) attack the oxetane oxygen, yielding extended alcohols .

ConditionsReagentsMajor Product
AcidicHCl (1M)3-(Hydroxymethyl)cyclohexanol
NucleophilicMeMgBr3-(2-Hydroxypropyl)cyclohexanol

Comparative Reactivity

The compound’s reactivity differs from structurally related spirocycles:

CompoundFunctional GroupReactivity with SOCl₂
This compound-CH₂OHRapid Cl substitution
1-Oxaspiro[3.5]nonan-2-one-C=ONo reaction
2-Oxa-7-azaspiro[3.5]nonane-NHN-acylation preferred

Mechanistic Insights

  • Oxetane stability : The ring’s strain (≈106 kJ/mol) enhances susceptibility to acid- or base-mediated cleavage .

  • Steric effects : The spirocyclic structure directs regioselectivity in substitutions, favoring equatorial attack .

Mechanism of Action

The mechanism of action of 1-Oxaspiro[3.5]nonane-2-methanol largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ability to engage in hydrogen bonding and its metabolic stability make it a valuable scaffold for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1-Oxaspiro[3.5]nonane-2-methanol with analogous spirocyclic compounds, focusing on structural features, physicochemical properties, and applications.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences References
This compound C9H16O2 156.22 Ether, Alcohol Reference compound
2-Oxaspiro[3.5]nonane-7-methanol C9H16O2 156.22 Ether, Alcohol Oxygen in 2-position (vs. 1-position in target compound)
1-Oxaspiro[3.5]nonan-7-ol C8H14O2 142.20 Ether, Alcohol Hydroxyl at 7-position (vs. 2-position in target compound)
1-Oxaspiro[3.5]nonan-2-one C8H12O2 140.18 Ether, Ketone Ketone replaces hydroxymethyl group
5-Methyl-2-oxaspiro[3.5]nonane C9H16O 140.22 Ether, Alkyl Methyl substituent; lacks hydroxyl group
1,4-Dioxaspiro[4.4]nonane-2-methanol C9H16O3 172.22 Diether, Alcohol Two ether oxygens; spiro[4.4] system

Physicochemical Properties

  • LogP Values: this compound: ~0.7 (estimated from similar alcohols ). 1-Oxaspiro[3.5]nonan-2-one: 1.08 (higher hydrophobicity due to ketone group) . 1,4-Dioxaspiro[4.4]nonane-2-methanol: 0.7 (similar LogP but higher polarity from additional oxygen) .
  • Hydrogen Bonding: Alcohol-containing derivatives (e.g., 2-methanol, 7-ol) exhibit higher hydrogen-bond donor/acceptor capacity (TPSA: 29.5–40.5 Ų) compared to ketone or alkyl analogues (TPSA: ~20 Ų) .

Biological Activity

1-Oxaspiro[3.5]nonane-2-methanol is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the formation of a spirocyclic oxetane ring. Various synthetic routes have been explored, including the use of acetic anhydride and other reagents to achieve high yields. For instance, one method reported a yield of 73% when employing specific reaction conditions that included sonication and subsequent filtration processes .

Biological Activity

The biological activities of this compound are primarily linked to its interaction with various enzymes and receptors, which may have implications in pharmacology.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been reported that derivatives of spirocyclic compounds exhibit selective inhibition against glycosidases such as α-galactosidase and α-glucosidase, suggesting that this compound may similarly affect these targets .

Neuropharmacological Effects

In a related study, compounds with similar structural motifs were assessed for their neuropharmacological effects. These studies indicated that spirocyclic compounds could exhibit anxiolytic and sedative properties, potentially positioning this compound as a candidate for further investigation in treating anxiety disorders .

Case Studies

Several case studies provide insight into the biological activity of spirocyclic compounds:

  • Case Study 1 : A study on the neuropharmacological activity of methanol extracts from various plants revealed that compounds with similar structural features exhibited significant sedative effects in animal models, indicating potential therapeutic applications for anxiety relief.
  • Case Study 2 : Research focusing on iminosugars demonstrated that spirocyclic structures can lead to selective enzyme inhibition at nanomolar concentrations, suggesting that modifications to the oxaspiro framework could enhance biological activity against specific targets .

Research Findings

Study Findings Relevance
Study on enzyme inhibitors1-Oxaspiro derivatives showed potent inhibition against α-galactosidasePotential for diabetes treatment
Neuropharmacological studySpirocyclic compounds exhibited anxiolytic effects in miceImplications for anxiety disorder therapies
Synthesis researchHigh-yield synthesis methods reported for oxaspiro compoundsEnhances feasibility for pharmaceutical development

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